IMD-0354 Exhibits >20-Fold Greater Potency Than SC-514 in Functional Vasorelaxation Assays
In a direct head-to-head comparison using denuded rat aortic rings pre-contracted with phenylephrine (10 μM), potassium chloride (120 mM), or the thromboxane mimetic U-46619 (0.1 μM), IMD-0354 (10 μM) produced significantly greater vasorelaxation than SC-514 (30 μM) across all contractile stimuli [1]. The half-maximal inhibitory concentration (IC50) for IMD-0354 ranged from 0.03 to 0.68 μM, whereas SC-514 exhibited an IC50 range of 13.61 to 63.84 μM—representing an approximate 20- to 2000-fold potency differential depending on the specific agonist [1]. This quantitative advantage was observed under identical experimental conditions, confirming that the differentiation is not attributable to assay variability.
| Evidence Dimension | Vasorelaxation (% relaxation) and IC50 for IKK2-mediated vascular contraction |
|---|---|
| Target Compound Data | IMD-0354 (10 μM): PE relaxation 88.21±10.27%; KCl relaxation 80.12±7.86%; U-46619 relaxation 76.18±11.89%. IC50 range: 0.03–0.68 μM. |
| Comparator Or Baseline | SC-514 (30 μM): PE relaxation 61.75±14.17%; KCl relaxation 53.89±17.79%; U-46619 relaxation 80.95±13.53%. IC50 range: 13.61–63.84 μM. |
| Quantified Difference | IMD-0354 achieved ~26 percentage-point greater relaxation for PE, ~26 percentage-point greater for KCl, and ~5 percentage-point lower for U-46619, all at a 3-fold lower concentration. IC50 potency differential: 20- to 2000-fold. |
| Conditions | Denuded rat aortic rings; pre-contraction with PE (10 μM), KCl (120 mM), or U-46619 (0.1 μM); ex vivo organ bath. |
Why This Matters
This head-to-head data provides a clear, quantitative justification for selecting IMD-0354 over SC-514 in vascular studies, where higher potency and greater maximal relaxation are required at lower compound concentrations.
- [1] Ying Z, Ryan MJ, Webb RC, Hall JE. Inhibitor kappaB kinase 2 (IKK2) is necessary for vasoconstriction. FASEB Journal. 2007;21(6):LB115. View Source
